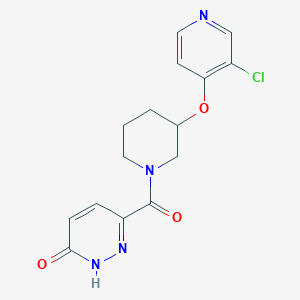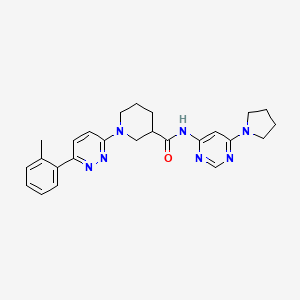
1-(3-Chlorobenzyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobenzyl)imidazole is a chemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . It is a derivative of imidazole, an organic compound with the formula C3N2H4 . Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution .
Synthesis Analysis
Imidazole synthesis involves various methods, including the Van Leusen Imidazole Synthesis, Van Leusen Three-Component Reaction, and others . A simple and efficient approach allows the preparation of biologically active 2,4 (5)-diarylimidazoles by parallel synthesis . The formation of 2-aroyl-4 (5)-arylimidazoles as side products strongly depends on the reaction conditions employed .
Molecular Structure Analysis
Imidazole is a structure that, despite being small, has unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . The vehicle mechanism can be proposed for imidazole by calculating the activation energy and by analyzing their crystal structures .
Chemical Reactions Analysis
Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .
Physical And Chemical Properties Analysis
The 1H-NMR Spectrum corresponds to the assigned structure . Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry .
Applications De Recherche Scientifique
Antifungal Properties
- 1-(3-Chlorobenzyl)imidazole derivatives have been studied for their potent antifungal properties. A notable compound, 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, demonstrated high efficacy against guinea pig dermatophytosis in cream and gel formulations (Ogata et al., 1983).
Synthesis of Novel Compounds
- Research has explored the synthesis of new compounds from 1-(3-Chlorobenzyl)imidazole derivatives. The photocyclization of N,N'-bis(o-chlorobenzyl)imidazolium salts and N-(o-chlorobenzyl)imidazole in various conditions has been studied, leading to the creation of imidazo[5,1-a]isoindoles (Byun et al., 1995).
Medicinal Chemistry Developments
- Imidazole rings, including 1-(3-Chlorobenzyl)imidazole, are significant in medicinal chemistry due to their ability to bind with various enzymes and receptors, showing broad bioactivities. Imidazole-based compounds have applications in treating diseases and have potential as diagnostic agents and pathologic probes (Zhang et al., 2014).
Synthetic Methods and Applications
- Imidazoles, including 1-(3-Chlorobenzyl)imidazole derivatives, are synthesized for their antibacterial, antiviral, anti-inflammatory, and anticancer properties. They are also used as kinase inhibitors and glucagon receptor antagonists (Gurav et al., 2022).
Corrosion Inhibition
- Certain imidazole derivatives, including those related to 1-(3-Chlorobenzyl)imidazole, have been studied for their corrosion inhibition properties in metals, particularly in acidic environments. They show high efficiency in protecting metals like mild steel (Ouakki et al., 2019).
Proton-Conducting Polymer Electrolytes
- Imidazoles, including 1-(3-Chlorobenzyl)imidazole derivatives, are studied for their use in high-temperature proton-conducting polymer electrolytes, which have applications in fuel cells (Schechter & Savinell, 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARGVYVMURXBSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2367308.png)



![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide](/img/structure/B2367315.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2367317.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2367318.png)


![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2367321.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2367322.png)
![Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2367327.png)
![4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2367328.png)
